5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Organic Synthesis Process Chemistry Regioselectivity

5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a dichlorinated tetrahydroisoquinoline derivative with the molecular formula C₉H₁₀Cl₃N and a molecular weight of 238.54 g/mol. It belongs to the tetrahydroisoquinoline (THIQ) class, a privileged scaffold in medicinal chemistry.

Molecular Formula C9H10Cl3N
Molecular Weight 238.5 g/mol
CAS No. 73075-48-6
Cat. No. B1611147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS73075-48-6
Molecular FormulaC9H10Cl3N
Molecular Weight238.5 g/mol
Structural Identifiers
SMILESC1CNCC2=C(C=CC(=C21)Cl)Cl.Cl
InChIInChI=1S/C9H9Cl2N.ClH/c10-8-1-2-9(11)7-5-12-4-3-6(7)8;/h1-2,12H,3-5H2;1H
InChIKeyRQIGGTAPQQZXEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 73075-48-6): Core Intermediate for Scalable Anticonvulsant Synthesis


5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a dichlorinated tetrahydroisoquinoline derivative with the molecular formula C₉H₁₀Cl₃N and a molecular weight of 238.54 g/mol [1]. It belongs to the tetrahydroisoquinoline (THIQ) class, a privileged scaffold in medicinal chemistry. Unlike many THIQ derivatives that are synthesized via Pictet-Spengler or Bischler-Napieralski cyclization routes, this compound is distinguished by its origin from direct electrophilic chlorination of isoquinoline, which installs chlorine atoms selectively at the 5- and 8-positions [2]. Its primary documented application is as a key intermediate in the manufacture of the anticonvulsant drug candidate SB-406725A, a process that has been validated at pilot-plant scale (30 kg) [2].

Why 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride Cannot Be Replaced by Other Dichloro-THIQ Isomers


Dichloro-tetrahydroisoquinoline isomers (5,7-; 6,7-; 7,8-dichloro) are not interchangeable with the 5,8-dichloro variant because their substitution patterns arise from fundamentally different synthetic routes with distinct regiochemical outcomes. The 5,8-dichloro isomer is uniquely accessible via direct electrophilic aromatic substitution on isoquinoline, which occurs exclusively at the 5- and 8-positions due to the electronic deactivation of the protonated heterocyclic ring [1]. In contrast, isomers such as 7,8-dichloro-THIQ require de novo ring construction from pre-chlorinated phenethylamine precursors, adding synthetic steps, reducing overall yield, and limiting scalability [2]. Furthermore, the 5,8-dichloro pattern electronically directs subsequent functionalization—such as nitration—to the 7-position with high regioselectivity, a critical requirement for its role in the SB-406725A synthesis; other dichloro isomers lack this specific directing effect and would yield different, often undesired, regioisomers [2][1].

Quantitative Differentiation Evidence for 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride vs. Analogous Dichloro-THIQ Isomers


Direct Electrophilic Chlorination Yield vs. Multi-Step Isomer Synthesis

The 5,8-dichloro substitution pattern is obtained directly from isoquinoline via electrophilic chlorination using trichloroisocyanuric acid (TCCA) in concentrated H₂SO₄, exploiting the inherent regioselectivity of the protonated isoquinoline ring [1]. In the SB-406725A manufacturing route, this dichlorination step is followed by nitration and hydrogenation to yield the target tetrahydroisoquinoline intermediate (13) [2]. For the 7,8-dichloro isomer, no direct electrophilic route exists; it must be synthesized via a Bischler-Napieralski cyclization of N-(3,4-dichlorophenethyl)formamide or related precursors, typically involving 3–4 synthetic steps from commercially available starting materials [3]. The direct route for the 5,8-isomer translates into a step-count reduction of at least 1–2 synthetic operations compared to 7,8-dichloro-THIQ.

Organic Synthesis Process Chemistry Regioselectivity

Pilot-Plant Scalability: 30 kg Demonstration for SB-406725A

The 5,8-dichloro-THIQ hydrochloride serves as the immediate precursor to the 7-nitro and 7-amino intermediates in the synthesis of SB-406725A. This manufacturing route was successfully demonstrated at pilot-plant scale, producing approximately 30 kg of the final drug substance SB-406725A [1]. No comparable large-scale process validation has been reported in the peer-reviewed literature for any other dichloro-THIQ isomer, including the pharmacologically well-characterized 7,8-dichloro-THIQ (SKF-64139), for which only research-scale syntheses are described [2]. The demonstrated scalability provides procurement confidence for projects requiring multi-kilogram quantities.

Process Validation Scale-Up Manufacturing

Regioselective 7-Nitration Directed by the 5,8-Dichloro Substitution Pattern

In the SB-406725A synthesis, the 5,8-dichloro-THIQ derivative undergoes nitration with nitronium tetrafluoroborate (NO₂BF₄) in sulfolane, with the nitro group installed exclusively at the 7-position [1]. This regioselectivity is a direct consequence of the 5,8-dichloro substitution pattern: the chlorine atoms deactivate the 5- and 8-positions toward further electrophilic attack, while the electron-donating tetrahydroisoquinoline nitrogen activates the ring, with the 7-position being the most electronically favorable site remaining [2]. If a 6,7-dichloro or 7,8-dichloro isomer were subjected to analogous nitration conditions, the nitro group would be directed to different positions (5- or 5-/8-), yielding a different regioisomer that would not be convertible to the SB-406725A pharmacophore. The exclusive 7-nitration outcome for the 5,8-dichloro compound has been confirmed in the pilot-plant campaign [1].

Regioselective Functionalization Nitration Intermediate Utility

Commercial Purity and Form Consistency: Hydrochloride Salt vs. Free Base Isomers

5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 73075-48-6) is commercially available with a minimum purity specification of 95% (AKSci, 2025) . The hydrochloride salt form offers well-defined stoichiometry (one equivalent of HCl) and improved solid-state stability compared to the free base form (CAS 89315-57-1), which is also available but at variable purity levels (typically 97% from some suppliers ). In contrast, the 6,7-dichloro isomer hydrochloride (CAS 73075-49-7) is offered at 97% purity by Bidepharm , and the 7,8-dichloro isomer (SKF-64139, CAS 57987-77-6) is primarily available as a research-grade reagent from specialist suppliers, often at higher cost due to its pharmacological tool-compound status rather than as a bulk synthetic intermediate. For procurement decisions, the 5,8-isomer hydrochloride provides a balance of adequate purity for intermediate use with the handling advantages of a crystalline salt.

Chemical Purity Salt Form Procurement Specification

Procurement-Driven Application Scenarios for 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride


Scalable Synthesis of 7-Substituted Tetrahydroisoquinoline Pharmacophores

The 5,8-dichloro substitution pattern uniquely positions this compound as a precursor for 7-functionalized THIQ derivatives via electrophilic aromatic substitution. As demonstrated in the SB-406725A route, nitration occurs exclusively at the 7-position [1]. Research teams developing 7-amino-THIQ-based kinase inhibitors, anticonvulsants, or CNS-targeted agents can leverage this regioselectivity to access a single regioisomer without chromatographic separation, accelerating medicinal chemistry timelines.

Process Development and Scale-Up of Dichloro-THIQ Intermediates

For CROs and CDMOs undertaking route scouting for tetrahydroisoquinoline-containing drug candidates, this compound represents the most scalable entry point among dichloro-THIQ isomers. The pilot-plant validation at 30 kg scale [1] provides a precedent for tech transfer and regulatory starting material designation, whereas alternative isomers lack publicly documented scalable processes.

Building Block for Regioexhaustive Functionalization Strategies

The 5,8-dichloro substitution pattern serves as a 'masking' strategy for the two most reactive positions of the isoquinoline ring, enabling sequential functionalization at the remaining 7-position followed by cross-coupling at the chlorine-bearing positions [2]. This regioexhaustive approach has been validated for the synthesis of complex isoquinoline alkaloids and is directly applicable to library synthesis in drug discovery programs requiring diverse 5,7,8-trisubstituted THIQ scaffolds.

Procurement for Preclinical Intermediate Supply

Organizations requiring multi-hundred-gram to kilogram quantities of a dichloro-THIQ intermediate for preclinical toxicology or formulation development should prioritize the 5,8-isomer hydrochloride based on documented bulk availability (95%+ purity, multiple vendors) [1]. The established supply chain and quality specifications reduce lead time and vendor qualification effort compared to less common isomers.

Quote Request

Request a Quote for 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.